N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-[(3-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chlorobenzyl chloride with furan-2-ylmethanamine to form N-[(3-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]amine.
Acylation: The intermediate is then reacted with 2-(4-methoxyphenoxy)acetyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
N-[(3-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-methoxyphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include inhibition of signal transduction pathways or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Bromophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-methoxyphenoxy)acetamide
- N-[(3-Chlorophenyl)methyl]-N-[(thiophen-2-yl)methyl]-2-(4-methoxyphenoxy)acetamide
- N-[(3-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-ethoxyphenoxy)acetamide
Uniqueness
N-[(3-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and the methoxyphenoxy group, in particular, contribute to its unique properties compared to similar compounds.
Properties
Molecular Formula |
C21H20ClNO4 |
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Molecular Weight |
385.8 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C21H20ClNO4/c1-25-18-7-9-19(10-8-18)27-15-21(24)23(14-20-6-3-11-26-20)13-16-4-2-5-17(22)12-16/h2-12H,13-15H2,1H3 |
InChI Key |
LNSFNNWBHZENHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N(CC2=CC(=CC=C2)Cl)CC3=CC=CO3 |
Origin of Product |
United States |
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